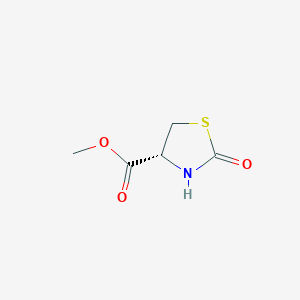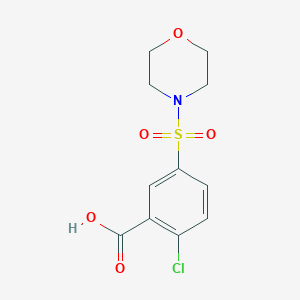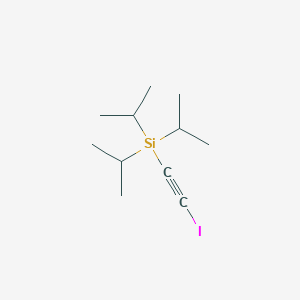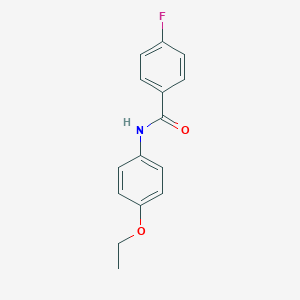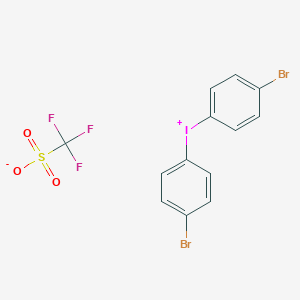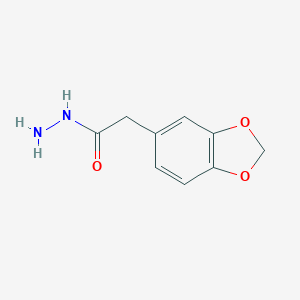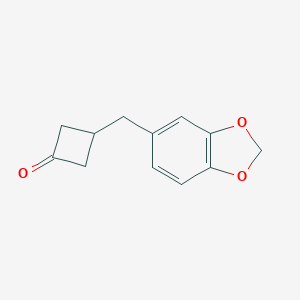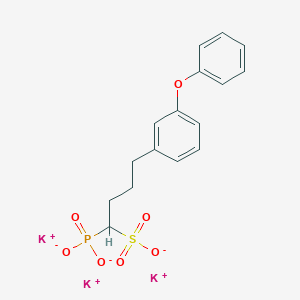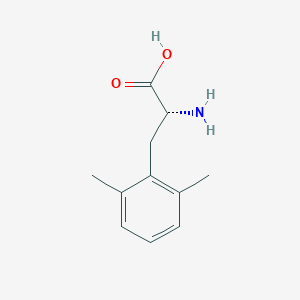
7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Übersicht
Beschreibung
The compound “7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a benzazepinone derivative with a chloroacetyl group attached. Benzazepinones are a class of chemical compounds consisting of a benzene ring fused to an azepinone ring. The chloroacetyl group is an acyl group derived from chloroacetic acid .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzazepinone core structure with a chloroacetyl group attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Anticancer Activities
- Summary of Application: This compound has been used in the synthesis of Tetronic 1107 Schiff bases, which have shown promising antimicrobial and anticancer activities .
- Methods of Application: The modification of Tetronic 1107 was carried out through chloroacetylation, followed by amination using p-phenylenediamine. The resulting product was then treated with different aldehydes to yield Tetronic Schiff bases .
- Results: The compounds showed potential antimicrobial activities against microbes such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .
2. Suppression of Dissociation of a Fluorescent Molecule from Cells
- Summary of Application: The chloroacetyl group has been used to modify fluorescent substrates to improve their retention in cells .
- Methods of Application: The chloroacetyl group was added to the substrate, which then formed a covalent bond with intracellular proteins .
- Results: The modification suppressed the dissociation of the substrate from the cells .
3. Reaction with Biothiols
- Summary of Application: The chloroacetyl group has been used to modify peptides to study their reaction with biothiols .
- Methods of Application: The chloroacetyl group was added to peptides, and the reaction with biothiols was studied .
- Results: The reaction of the chloroacetyl group with biothiols was found to be dramatically dependent on the amino acid residues in the peptide .
4. Synthesis of Anti-Tumor Drugs
- Summary of Application: This compound has been used in the synthesis of novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .
- Methods of Application: A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Results: Compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines. Specifically, compound 4 demonstrated strong inhibition against MCF-7, HCT-116, and Lovo cells, with IC50 values of 1.7 μM, 1.6 μM, and 2.1 μM, respectively .
5. Preparation of Surfactants
- Summary of Application: Chloroacetyl chloride is utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .
- Methods of Application: The chloroacetyl group was added to the substrate, which then formed a covalent bond with intracellular proteins .
- Results: The modification improved the retention of the substrate in cells .
6. Production of Herbicides
- Summary of Application: The major use of chloroacetyl chloride is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .
- Methods of Application: Chloroacetyl chloride can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .
- Results: An estimated 100 million pounds are used annually .
7. Synthesis of New σ2 Receptor Ligands
- Summary of Application: This compound has been used in the synthesis of new σ2 receptor ligands .
- Methods of Application: Researchers have connected spirocyclic piperidines or cyclohexanamines with 2-benzopyran and 2-benzofuran scaffolds to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety using different linkers .
- Results: Various spectroscopic and analytical techniques revealed important aspects of the reactions between chloroacetyl chloride and DNA bases .
8. Preparation of Phenacyl Chloride
- Summary of Application: Some chloroacetyl chloride is also used to produce phenacyl chloride, another chemical intermediate .
- Methods of Application: Chloroacetyl chloride can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .
- Results: Phenacyl chloride is a useful intermediate in organic synthesis .
9. Production of Herbicides
- Summary of Application: The major use of chloroacetyl chloride is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .
- Methods of Application: Chloroacetyl chloride can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .
- Results: An estimated 100 million pounds are used annually .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXTRQJGGDABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596923 | |
| Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
CAS RN |
154195-54-7 | |
| Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
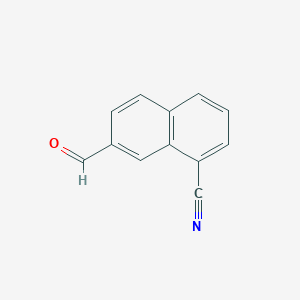
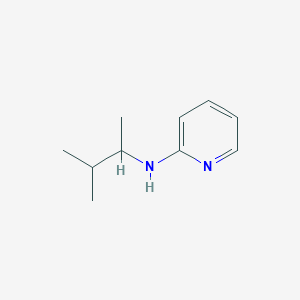
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
